DNTA is a synthetically derived organic compound belonging to the class of aniline derivatives. It has gained attention in scientific research for its potential anticancer properties, particularly as an inhibitor of the Eag-1 potassium channel. []
Mechanism of Action
Target Protein: Eag-1 potassium channel. []
Applications
Anticancer Activity: DNTA has been investigated in vitro for its ability to inhibit the growth of various cancer cell lines. []
Eag-1 Inhibition: Studies exploring its potential as a therapeutic agent for cancers overexpressing the Eag-1 potassium channel. []
Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent and selective histone deacetylase (HDAC) inhibitor. [] This compound exhibits strong inhibitory activity against human class I HDAC isoforms and shows efficacy against the human myelodysplastic syndrome (SKM-1) cell line. [] (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide effectively induces G1 cell cycle arrest and apoptosis in SKM-1 cells. [] Preclinical studies in SKM-1 xenograft models have demonstrated excellent in vivo antitumor activity following oral administration. []
Relevance: Both (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide belong to the benzamide class of compounds. [] Notably, both compounds feature a dimethylamino group within their respective structures. []
Imatinib
Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. [] It specifically targets and inhibits the activity of tyrosine kinases, playing a crucial role in regulating cell growth and proliferation. [] Imatinib's clinical success has established it as a cornerstone therapy for chronic myeloid leukemia (CML) and other malignancies. []
Relevance: Both Imatinib and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share the common structural motif of a benzamide group connected to a piperazine ring. [] This shared structural element suggests potential similarities in their binding interactions with target proteins and potential pharmacological activities. []
Compound Description: (R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, also known as VNI, is a potent inhibitor of sterol 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis. [] VNI exhibits promising antifungal activity and has shown efficacy in treating Chagas disease, a parasitic infection caused by Trypanosoma cruzi. []
Relevance: Both VNI and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share a core benzamide structure. [] This structural similarity might contribute to overlapping binding properties with target proteins, and further investigation is warranted to explore potential similarities in their pharmacological profiles. []
Compound Description: 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide, also known as AP24534, is a potent and orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase. [] This compound demonstrates notable efficacy against the T315I gatekeeper mutant, which confers resistance to many existing BCR-ABL inhibitors. [] AP24534's ability to overcome this resistance mechanism makes it a promising candidate for treating chronic myeloid leukemia (CML), particularly in cases with the T315I mutation. []
Relevance: Both AP24534 and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide belong to the same structural class, sharing a benzamide moiety linked to a 4-methylpiperazine ring. [] This structural similarity suggests potential commonalities in their binding interactions with target proteins and potential for similar pharmacological effects. []
Compound Description: 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). [] This compound exhibits nanomolar binding affinity for both receptors and potently inhibits their kinase activities. [] Notably, it shows remarkable selectivity, exhibiting minimal activity against a panel of 403 other kinases. [] 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide demonstrates promising anti-inflammatory effects in vitro and in vivo, suggesting its therapeutic potential for inflammatory diseases. []
Relevance: 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share a common structural motif of a benzamide group connected to a 4-methylpiperazine ring. [] This shared structural element suggests potential similarities in their interactions with target proteins and potential for overlapping pharmacological activities. []
Compound Description: 4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide, also known as WC-10, exhibits high affinity for dopamine D3 receptors. [, ] Its selectivity for D3 over D2 receptors makes it a valuable tool in studying the roles of these receptors in the central nervous system. [, ] WC-10's pharmacological profile suggests its potential as a therapeutic agent for conditions associated with dopamine dysregulation. [, ]
Relevance: Both WC-10 and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share a common structural framework, with a benzamide core linked to a piperazine ring bearing a dimethylamino substituent. [, ] This shared structural motif might indicate similarities in their binding affinities to target proteins and potential for overlapping pharmacological activities, warranting further investigation. [, ]
Compound Description: N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide, designated as 22a, is a highly potent and selective inhibitor of phospholipase D2 (PLD2). [] With a reported IC50 of 20 nM for PLD2, 22a demonstrates 75-fold selectivity over the closely related isoform PLD1. [] This significant selectivity distinguishes 22a as a valuable tool for dissecting the distinct roles of PLD2 in cellular signaling and evaluating its therapeutic potential. []
Relevance: Both N-(2-(1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide belong to the same structural class, characterized by an amide group connected to a substituted aromatic ring. [] This shared core structure suggests potential similarities in their binding properties, and further investigation is needed to ascertain potential overlaps in their pharmacological profiles. []
Compound Description: 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide is a potent glycine transporter 1 (GlyT1) inhibitor. [] With an IC50 value of 1.8 nM, it exhibits substantial inhibitory activity against GlyT1. [] Preclinical studies have shown promising results, indicating that 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide effectively crosses the blood-brain barrier in rats and demonstrates significant effects in rodent models of schizophrenia without inducing notable central nervous system side effects. []
Compound Description: N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, also known as TAK-715, is a potent and orally active inhibitor of p38 mitogen-activated protein (MAP) kinase. [] It exhibits an IC50 value of 7.1 nM for the inhibition of p38α and effectively suppresses the production of tumor necrosis factor-alpha (TNF-α) in both in vitro and in vivo models of inflammation. [] Notably, TAK-715 displays good bioavailability and has demonstrated significant efficacy in a rat model of adjuvant-induced arthritis, supporting its potential as a therapeutic agent for rheumatoid arthritis and other inflammatory diseases. []
Relevance: Both TAK-715 and 4-butoxy-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide share a core benzamide structure. [] Additionally, both compounds possess a substituted phenyl ring linked to the benzamide moiety. [] These shared structural features may indicate potential similarities in their binding modes to target proteins and possible overlapping pharmacological properties, warranting further exploration. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.